
2-Chloro-5-(4-methylphenyl)-1-pentene
Vue d'ensemble
Description
2-Chloro-5-(4-methylphenyl)-1-pentene, also known as 2-chloro-5-methyl-1-phenylpent-1-ene, is a synthetic organic compound with a chemical formula of C10H13Cl. It is a colorless liquid with a characteristic odor. It is a volatile organic compound (VOC) and can be used as a solvent in chemical synthesis. It is also used in the production of certain pharmaceuticals, such as antibiotics and antifungals.
Applications De Recherche Scientifique
Antiviral Activity
The compound 2-Chloro-5-(4-methylphenyl)-1-pentene may serve as a precursor in the synthesis of sulfonamide derivatives, which have been reported to possess antiviral properties. For instance, certain sulfonamide derivatives with a 1,3,4-thiadiazole moiety have shown potential against tobacco mosaic virus . This suggests that derivatives of 2-Chloro-5-(4-methylphenyl)-1-pentene could be synthesized and tested for their efficacy in inhibiting viral infections in plants.
Antifungal and Antibacterial Properties
Sulfonamide derivatives, which can be synthesized from compounds like 2-Chloro-5-(4-methylphenyl)-1-pentene, have also demonstrated antifungal and antibacterial activities . These properties make them suitable for research into new treatments for fungal and bacterial infections, potentially leading to the development of new classes of antibiotics and antifungals.
Carbonic Anhydrase Inhibition
The incorporation of sulfonamides into 1,3,4-thiadiazole rings, which can be derived from 2-Chloro-5-(4-methylphenyl)-1-pentene, can produce compounds that act as carbonic anhydrase inhibitors . This activity is significant for medical applications, particularly in the treatment of glaucoma, edema, and certain neurological disorders.
Anticancer Research
Indole derivatives, which can be synthesized from compounds structurally related to 2-Chloro-5-(4-methylphenyl)-1-pentene, have shown a wide range of biological activities, including anticancer properties . Research into the modification of 2-Chloro-5-(4-methylphenyl)-1-pentene to create indole derivatives could contribute to the discovery of new anticancer agents.
Anti-Inflammatory Applications
The biological potential of indole derivatives also extends to anti-inflammatory activities . By synthesizing indole derivatives from 2-Chloro-5-(4-methylphenyl)-1-pentene, researchers can explore their use in the development of anti-inflammatory medications, which could lead to treatments for conditions like arthritis and other inflammatory diseases.
Antidiabetic and Antimalarial Potential
Indole derivatives have been associated with antidiabetic and antimalarial activities . This opens up avenues for the use of 2-Chloro-5-(4-methylphenyl)-1-pentene in the synthesis of new compounds that could be tested for their effectiveness in treating diabetes and malaria.
Herbicidal Properties
The synthesis of sulfonamide derivatives from 2-Chloro-5-(4-methylphenyl)-1-pentene could lead to the development of new herbicides . These compounds could be designed to target specific weeds or invasive plants, providing a more environmentally friendly approach to agriculture.
Neurological Applications
Given the potential of sulfonamide derivatives to act as carbonic anhydrase inhibitors, there is a possibility for their application in neurological research . They could be used to study various neurological pathways and disorders, contributing to a better understanding of diseases like Alzheimer’s and Parkinson’s.
Propriétés
IUPAC Name |
1-(4-chloropent-4-enyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXCNRNXFCZITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylphenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



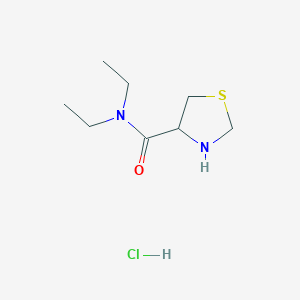
![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
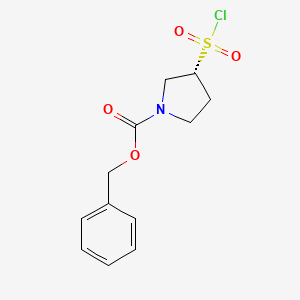

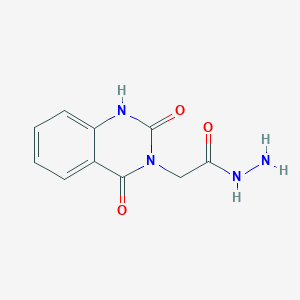
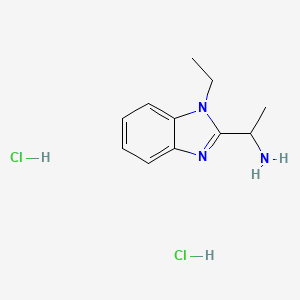
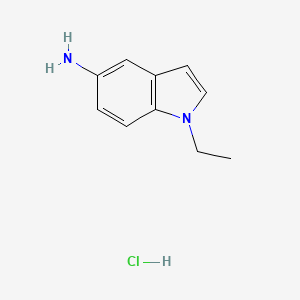
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)


![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)
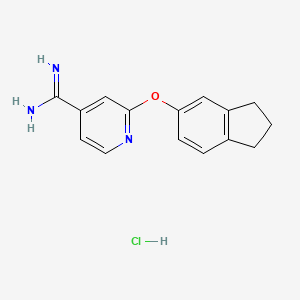
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)